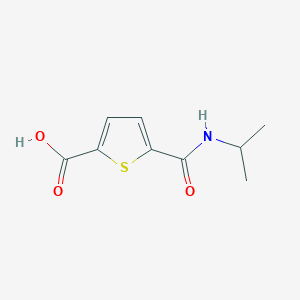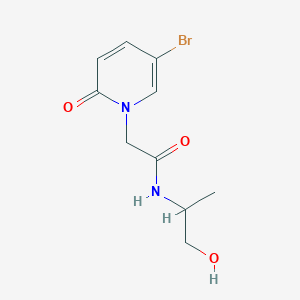
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide, also known as Clioquinol, is a synthetic compound with antifungal, antibacterial, and antiprotozoal properties. It was first synthesized in 1934 and has been used in various medical applications since then.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act by chelating metal ions, particularly zinc and copper, which are essential for the growth and survival of microorganisms. This chelation disrupts the normal functioning of the microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and β-amyloid. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various microorganisms, making it useful in the treatment of multiple infections. Another advantage is its low toxicity, making it safe for use in humans. However, one limitation is its poor solubility in water, which may affect its efficacy in some applications.
Direcciones Futuras
There are several future directions for the research and development of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant properties. Another direction is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide involves the condensation of 8-hydroxyquinoline with chloroacetic acid and subsequent reaction with propylene oxide. The resulting product is then purified and recrystallized to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its medical applications. It has been used as an antifungal agent in the treatment of various fungal infections, including Candida albicans and Aspergillus fumigatus. It has also been used as an antibacterial agent in the treatment of infections caused by Staphylococcus aureus and Streptococcus pneumoniae.
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)6-15-13(18)10-7-14-11-5-3-2-4-9(11)12(10)17/h2-5,7-8,16H,6H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKYCDKXQIVGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CNC2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)

![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)



![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)